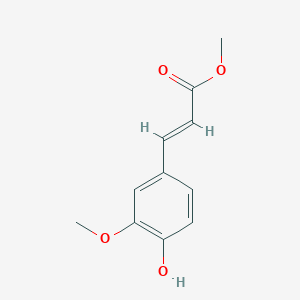

Methyl Ferulate

Description

Methodologies for Isolation from Natural Sources

Methyl ferulate has been successfully isolated from various plant and microbial sources. A common approach involves the maceration of the source material, such as the fruit of Kigelia africana or wheat bran fermented with Aspergillus pseudodeflectus, in a solvent like methanol (B129727). aip.orgnih.gov The resulting crude extract is then subjected to a series of chromatographic techniques to separate and purify the target compound.

Initial fractionation is often achieved using vacuum liquid chromatography (VLC) or column chromatography with silica (B1680970) gel. aip.orgnih.gov This step separates the components of the crude extract based on their polarity. Further purification of the fractions containing this compound is typically carried out using techniques like radial chromatography or preparative thin-layer chromatography (TLC). aip.org In some instances, a reactive extraction process is employed, particularly for biomass sources, where the extraction is performed simultaneously with a chemical reaction, such as using a solvent and a base in a pressurized reactor. google.com

The isolation of this compound from the roots of Stemona tuberosa has also been reported, yielding a compound with a purity level of 99% as determined by high-performance liquid chromatography (HPLC). biocrick.comchemfaces.com Similarly, it has been identified as a major compound in active fractions from other plant extracts. biocrick.com

Spectroscopic Techniques for Structural Elucidation

Once isolated, the definitive identification and structural confirmation of this compound rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure. nih.govscielo.br

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound reveals characteristic signals for the protons in the molecule. aip.orgresearchgate.net For instance, the trans-alkene protons typically appear as doublets with a large coupling constant (around 15.9 Hz). aip.org The aromatic protons exhibit an ABX system, and the two methoxy (B1213986) groups appear as singlets. aip.org The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the methoxy carbons. aip.orgresearchgate.net

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for establishing the connectivity between atoms. scielo.br

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, helping to establish the sequence of protons in the spin systems, such as the aromatic ring and the alkene chain. scielo.br

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. bmrb.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. aip.orgbmrb.iofrank-dieterle.de This is particularly useful for connecting the different fragments of the molecule, for example, showing the correlation of the methoxy protons to their respective carbons on the aromatic ring and the ester group. aip.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | δH (ppm), Multiplicity (J in Hz) | δC (ppm) | HMBC Correlations |

| 1 | - | 127.42 | - |

| 2 | 7.06, d (2.1) | 111.29 | C-3, C-4, C-6, C-7 |

| 3 | - | 147.91 | - |

| 4 | - | 150.47 | - |

| 5 | 6.93, d (8.2) | 114.19 | C-1, C-3, C-4, C-7 |

| 6 | 7.02, dd (8.0, 2.1) | 123.11 | C-1, C-2, C-4, C-7 |

| 7 | 7.57, d (15.9) | 145.09 | C-1, C-2, C-6, C-8, C-9 |

| 8 | 6.31, d (15.9) | 115.49 | C-1, C-7, C-9 |

| 9 | - | 168.21 | - |

| 3-OCH3 | 3.88, s | 55.71 | C-3 |

| 9-OCH3 | 3.76, s | 51.22 | C-9 |

Data compiled from studies on this compound isolated from Kigelia africana and Ficus thonningii. aip.orgresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govresearchgate.net For example, HR-ESI-MS analysis of this compound has shown a mass peak [M+H]⁺ consistent with the molecular formula C₁₁H₁₂O₄. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, where the mass spectrum shows a characteristic base peak and fragmentation pattern. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to:

O-H stretching of the phenolic hydroxyl group (around 3500–3400 cm⁻¹). mdpi.commdpi.com

C=O stretching of the ester group (around 1702 cm⁻¹). mdpi.com

C=C stretching of the aromatic ring and the alkene (around 1607 and 1518 cm⁻¹). mdpi.com

C-O stretching vibrations.

These spectral features are consistent with the known structure of this compound. mdpi.commdpi.com

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500–3400 | O-H Stretching | Phenolic Hydroxyl |

| 1702 | C=O Stretching | Ester |

| 1607 | C=C Stretching | Aromatic/Alkene |

| 1518 | C=C Stretching | Aromatic/Alkene |

Data obtained from FTIR analysis of this compound. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is indicative of the conjugated system present in this compound. The UV-Vis spectrum of this compound in methanol typically exhibits absorption maxima (λmax) around 238 nm, 291 nm, and 322 nm, which are characteristic of a cinnamate (B1238496) derivative. aip.org The presence of a hydroxyl group can also be inferred from the UV-Vis spectrum. aip.org Interactions with other molecules, such as proteins, can cause shifts in these absorption peaks. nih.gov

Chromatographic Purity Assessment

The purity of the isolated this compound is a critical parameter and is most commonly assessed using high-performance liquid chromatography (HPLC). biocrick.comchemfaces.com HPLC analysis, often coupled with a UV detector, allows for the quantification of this compound and the detection of any impurities. google.comgoogle.com A purity level of 99% for isolated this compound has been reported, demonstrating the effectiveness of the purification methods. biocrick.comchemfaces.com

Gas chromatography (GC), sometimes coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another technique used to assess purity. researchgate.net The retention time and the peak area in the chromatogram are used to determine the purity of the compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXJFHANFIVKH-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22329-76-6, 2309-07-1 | |

| Record name | Methyl (E)-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Characterization, and Structural Elucidation of Methyl Ferulate

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds within a sample. In the context of methyl ferulate analysis, GC-MS serves to identify it within complex mixtures, such as plant extracts. researchgate.netrjptonline.org The principle of GC-MS involves a gas chromatograph to separate the sample's components, which are then ionized and detected by a mass spectrometer. rjptonline.org The mass spectrometer provides a mass spectrum, which is a unique fingerprint of a compound based on its mass-to-charge ratio and fragmentation pattern. nih.gov

For GC analysis, compounds must be volatile enough to be carried by the carrier gas through the column. academicjournals.org this compound, as a methyl ester, is suitable for this analysis. The identification of compounds is confirmed by comparing their retention times and the resulting mass spectra with established libraries, such as the NIST library. academicjournals.org For example, a GC-MS analysis of a methanolic extract identified this compound as a minor component, demonstrating the technique's sensitivity. researchgate.net

Table 1: GC-MS Analysis Parameters for Bioactive Compounds

| Parameter | Specification |

|---|---|

| Instrument | Trace GC 2000 with FINNIGAN SSQ 7000 mass spectrometer rjptonline.org |

| Column | DB-5 capillary column (5%-phenyl methylpolysiloxane) rjptonline.org |

| Carrier Gas | Helium rjptonline.org |

| Injector Temperature | 250°C rjptonline.org |

| Oven Program | Started at 50°C, ramped to 300°C rjptonline.org |

| Detection | Flame Ionization Detector (FID) and Mass Spectrometer rjptonline.org |

| Data Analysis | Comparison of mass spectra with NIST library academicjournals.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of this compound. chemfaces.combiocrick.com It is frequently used to determine the purity of isolated this compound, with studies reporting purity levels as high as 99%. chemfaces.combiocrick.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

A common setup for this compound analysis involves a reverse-phase column, such as a Force Biphenyl or C18 column, paired with a UV-visible detector for detection. mdpi.com The mobile phase often consists of a mixture of solvents like water, methanol (B129727), or acetonitrile, sometimes run in a gradient profile to achieve optimal separation. mdpi.comunife.it Sample preparation for analysis from biological fluids or tissues typically involves liquid-liquid extraction (e.g., with ethyl acetate), followed by evaporation of the solvent and reconstitution in the mobile phase. mdpi.comunife.it

Table 2: HPLC System Configuration for this compound Analysis

| Component | Details |

|---|---|

| Chromatographic System | Modular system with LC-10 AD VD pump and SPD-10A VP UV-vis detector mdpi.com |

| Injection Valve | 20 μL sample loop (Rheodyne model 7725) mdpi.com |

| Column | 5 μm Force Biphenyl column (150 mm × 4.6 mm i.d.) mdpi.com |

| Mobile Phase | Water and methanol mixture (e.g., 50:50 v/v) mdpi.comunife.it |

| Detection | UV-vis detector mdpi.com |

| Sample Preparation | Extraction with water-saturated ethyl acetate, drying, and reconstitution mdpi.comunife.it |

Stereochemical Considerations: Trans (E) Configuration

The chemical structure of this compound features a double bond in its propenoate side chain, which gives rise to the possibility of cis/trans (Z/E) isomerism. The naturally occurring and most stable form of this compound is characterized by the trans or (E) configuration. ontosight.ai This stereochemistry is a critical aspect of its structural identity.

The determination of the double bond's stereochemistry is typically accomplished using NMR spectroscopy. Specifically, the magnitude of the coupling constant (J-value) between the two olefinic protons (the protons on the double bond) is indicative of their relative orientation. A large coupling constant, typically in the range of 16.0 Hz, is characteristic of a trans configuration, where the protons are on opposite sides of the double bond. nih.govresearchgate.net This has been confirmed in multiple spectroscopic studies of this compound. nih.govresearchgate.net The stereochemistry can also be definitively assigned by X-ray diffractometric analysis, which has been used to confirm the trans configuration in derivatives of this compound. scispace.com

Chemical Synthesis and Derivatization of Methyl Ferulate

Esterification of Ferulic Acid with Methanol (B129727)

The primary route for synthesizing methyl ferulate is the esterification of ferulic acid with methanol. ontosight.ai This reaction can be facilitated through several methods, including conventional acid catalysis and modern energy-assisted techniques.

Acid-catalyzed esterification, a classic method for producing esters, involves reacting ferulic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. ontosight.airesearchgate.net The reaction is generally conducted under reflux conditions. nih.govmdpi.com While effective, this method can require long reaction times, sometimes up to 24 hours, to achieve completion. nih.govmdpi.com

In one procedure, ferulic acid is dissolved in a large volume of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then refluxed overnight. mdpi.com Another variation involves heating the reaction at 80°C for 90 minutes, which has been reported to produce yields of about 75%. unife.it Orthogonal experiments have been used to determine optimal conditions, suggesting a mole ratio of trans-ferulic acid to methanol of 1:8, with a sulfuric acid amount of 6% of the ferulic acid mass, and a reaction time of 12 hours can lead to conversions exceeding 90%. gychbjb.com

Table 1: Conditions for Acid-Catalyzed Esterification of Ferulic Acid

| Catalyst | Reactant Ratio (Ferulic Acid:Methanol) | Temperature | Duration | Yield/Conversion | Source(s) |

| Sulfuric Acid | Not specified | Reflux | 24 hours | Not specified | nih.gov |

| Sulfuric Acid | 1:Large Volume | Reflux | Overnight | Quantitative | mdpi.com |

| Sulfuric Acid | 5 mmol:11 mL | 80°C | 90 minutes | ~75% | unife.it |

| Sulfuric Acid | 1:8 (molar) | Not specified | 12 hours | >90% | gychbjb.com |

To improve the efficiency of the Fischer esterification process, ultrasonic irradiation has been employed as a clean and effective method. uns.ac.idresearchgate.net This technique enhances reaction rates and can lead to higher yields in shorter time frames compared to conventional heating. uns.ac.idsmolecule.com The synthesis involves reacting ferulic acid and methanol with sulfuric acid as a catalyst, while applying ultrasonic waves. uns.ac.id

Temperature plays a crucial role in this method; as the temperature increases, the kinetic energy of the molecules rises, leading to more frequent collisions and an increased reaction rate. uns.ac.id Research has demonstrated that increasing the reaction temperature from 55°C to 65°C results in a significant increase in the yield of this compound. uns.ac.iduns.ac.id

Table 2: Effect of Temperature on Ultrasonic-Assisted Synthesis of this compound

| Temperature | Yield | Source(s) |

| 55°C | 50.3% | uns.ac.iduns.ac.id |

| 65°C | 67.1% | uns.ac.iduns.ac.id |

Microwave-assisted synthesis offers another rapid and efficient alternative for producing this compound. scientific.net This method often utilizes a solid acid catalyst, such as a strongly acidic cation exchange resin, which simplifies product isolation and allows for catalyst reuse. scientific.netscispace.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net

In a typical procedure, ferulic acid and methanol are reacted in the presence of the resin under microwave irradiation. scientific.net Optimal conditions have been identified through single factor and orthogonal experiments. One study found that with a molar ratio of methanol to ferulic acid of 5:1, a resin mass of 30% relative to the reagents, a microwave power of 300W, and a reaction time of 25 minutes, a yield of 81.2% could be achieved. scientific.net Another set of optimal conditions using a 732-type resin reported a conversion of 82.6% when the mass ratio of resin to ferulic acid was 12:100, the molar ratio of methanol to ferulic acid was 7:1, and the reaction was refluxed for 7 hours. scispace.com The resin catalyst demonstrated stability, maintaining a yield greater than 76% even after being used five times. scientific.net

Table 3: Microwave-Assisted Synthesis of this compound with Cationic Exchange Resin

| Catalyst | Reactant Ratio (Methanol:Ferulic Acid) | Catalyst Amount | Microwave Power | Time | Yield/Conversion | Source(s) |

| 732# Resin | 5:1 (molar) | 30% (mass of reagent) | 300W | 25 min | 81.2% | scientific.net |

| 732 Resin | 7:1 (molar) | 12:100 (mass to ferulic acid) | Not specified (reflux) | 7 h | 82.6% | scispace.com |

Ultrasonic-Assisted Fisher Esterification

Kinetic and Reaction Order Studies in this compound Synthesis

Kinetic studies of this compound synthesis, particularly through ultrasonic-assisted Fischer esterification, have shown that the reaction follows a second-order mechanism. researchgate.netunair.ac.id This was determined by plotting the reciprocal of the ferulic acid concentration (1/Ct) against time, which yielded the highest coefficient of determination (R²) compared to zero-order or first-order plots. researchgate.net

The reaction rate constant (k) is influenced by temperature. In the ultrasonic-assisted synthesis, the rate constant was found to increase with higher temperatures, confirming that the reaction proceeds faster at elevated temperatures. uns.ac.iduns.ac.id

Table 4: Reaction Order and Rate Constants for Ultrasonic-Assisted this compound Synthesis

| Parameter | Value | Condition | Source(s) |

| Reaction Order | Second-order | Ultrasonic-assisted | researchgate.netunair.ac.id |

| Rate Constant (k) | 4 x 10⁻⁵ L mol⁻¹ min⁻¹ | 55°C | uns.ac.iduns.ac.id |

| Rate Constant (k) | 9 x 10⁻⁵ L mol⁻¹ min⁻¹ | 65°C | uns.ac.iduns.ac.id |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis presents a biocatalytic alternative to chemical methods for producing ferulate esters. This approach is attractive because it can be more selective and operate under milder conditions, although it can also face challenges such as lower yields and time consumption. nih.gov Feruloyl esterases (FAEs) are the primary enzymes used for this purpose. diva-portal.org

These enzymes can catalyze esterification or transesterification reactions, especially in environments with low water content, which favors synthesis over hydrolysis. diva-portal.orgchalmers.se The transesterification of this compound with other alcohols, such as 1-butanol, has been successfully demonstrated using FAEs in microemulsion systems. chalmers.seresearchgate.net

Feruloyl esterases (FAEs, EC 3.1.1.73) are a class of enzymes that naturally hydrolyze the ester bonds between hydroxycinnamic acids and polysaccharides in plant cell walls. diva-portal.org In biocatalysis, their function is reversed to synthesize esters. The activity and substrate specificity of FAEs are critical for optimizing synthesis. This compound is a common substrate used to assess the activity of newly identified FAEs. mdpi.comfrontiersin.org

Research has focused on using FAEs from various microbial sources, such as Aspergillus niger and Sporotrichum thermophile, for the synthesis of different ferulate esters. diva-portal.orgresearchgate.net For example, FAE from Aspergillus niger has been used to achieve high yields (50–60%) of pentylferulate in a water-in-oil microemulsion system. researchgate.net Furthermore, studies have shown that FAEs immobilized in materials like mesoporous silica (B1680970) can exhibit excellent reusability and high yields in the transesterification of this compound to other esters, such as butyl ferulate. chalmers.se The efficiency of these enzymatic reactions can be significantly higher for natural substrates like L-arabinose ferulate compared to short-alkyl-chain esters like this compound, highlighting the potential for misclassification of enzyme activity when using only synthetic substrates. diva-portal.org

Modification of Enzymes for Enhanced Catalytic Efficiency

The synthesis and modification of this compound can be significantly enhanced by engineering enzymes with improved catalytic properties. chalmers.se Directed evolution and rational design are key strategies employed to create enzyme variants with superior activity and stability. researchgate.netfrontiersin.org

Researchers have successfully modified a feruloyl esterase, DLFae4, through methods like error-prone PCR and site-directed saturation mutation to boost its catalytic efficiency towards this compound. researchgate.net This work led to the identification of five mutant enzymes with catalytic activity enhancements ranging from 6.9% to 118.9%. researchgate.net A standout double variant, DLFae4-m5, demonstrated the highest hydrolytic activity and a 6.08-fold increase in the catalytic efficiency value (Kcat/Km) for this compound. researchgate.net Molecular docking studies suggested that a more complex hydrogen bond network in this mutant, with shortened bond lengths, could be responsible for the increased catalytic activity. researchgate.net

Similarly, rational design has been applied to engineer other feruloyl esterases (FAEs). By modifying the active site pocket of a novel FAE from Dorea formicigenerans (DfFAE), mutants such as W255A were created, showing a significant increase in catalytic efficiency. frontiersin.org Another study focused on an alkaline feruloyl esterase (PhFAE), where a computationally designed mutant, S155F, exhibited a 1.72-fold improvement in catalytic efficiency compared to the wild-type enzyme. mdpi.com These engineered enzymes show promise for more efficient industrial synthesis and modification of this compound. mdpi.com

| Enzyme | Mutant | Modification Strategy | Key Improvement Toward this compound | Reference |

|---|---|---|---|---|

| DLFae4 | DLFae4-m5 | Error-prone PCR & Site-directed Saturation Mutation | 6.08-fold increase in Kcat/Km; 270.97 U/mg hydrolytic activity | researchgate.net |

| DfFAE | W255A | Rational Design (Active Site Pocket Modification) | 1.8 to 5.7-fold increase in catalytic efficiency | frontiersin.org |

| PhFAE | S155F | Computational Design (FireProt) & Site-directed Mutagenesis | 1.72-fold improvement in catalytic efficiency (Kcat/Km) | mdpi.com |

Synthesis of this compound Derivatives and Analogs

Ferulic Acid-Amino Acid Derivatives

To overcome limitations of ferulic acid, such as low solubility and bioavailability, researchers have synthesized derivatives by linking it to amino acids. mdpi.com One approach involves a three-step method to create conjugates of ferulic acid with propyl esters of amino acids like glycine (B1666218), L-leucine, and L-proline. mdpi.com These specific amino acids are noted for their roles in skin structure. mdpi.com The synthesis of the glycine propyl ester ferulate (GPr[FA]) derivative was achieved with a high yield of 97%. mdpi.com

Other synthetic strategies include the creation of feruloylaminoacid benzyl (B1604629) or methyl esters and 4-O-[N-(carbobenzyloxy)-aminoacyl] ferulic acid derivatives. nih.govtandfonline.com A solid-phase synthesis method (Fmoc) has also been employed to produce peptidyl derivatives, such as acetyl feruloyl tyrosine and acetyl feruloyl valyl tyrosine, with the goal of improving therapeutic effects through potential transport by peptide transporter systems. openbiotechnologyjournal.com

| Derivative Class/Name | Amino Acid(s) Used | Synthesis Method | Stated Purpose | Reference |

|---|---|---|---|---|

| Ferulic acid-amino acid propyl esters (e.g., GPr[FA]) | Glycine, L-leucine, L-proline | Three-step chemical synthesis | Improve solubility and bioavailability | mdpi.com |

| Feruloylaminoacid esters / Feruloylaminoacids | Various | Chemical synthesis | Evaluate for various biological activities | nih.govtandfonline.com |

| Acetyl feruloyl tyrosine / Acetyl feruloyl valyl tyrosine | Tyrosine, Valine | Fmoc solid-phase synthesis | Increase bioavailability and therapeutic effect | openbiotechnologyjournal.com |

Trans-Methyl Ferulate Bearing Oxadiazole Ether

A novel class of derivatives has been synthesized by introducing an oxadiazole structure into trans-ferulic acid via an ether linkage, creating trans-methyl ferulate bearing an oxadiazole ether. researchgate.netresearchgate.net These compounds were designed and evaluated for their potential as antiviral agents, specifically for controlling the tobacco mosaic virus (TMV). researchgate.netresearchgate.net

In vivo bioassays confirmed that several of the synthesized compounds displayed strong activity against TMV. researchgate.net Notably, compounds designated as 6f and 6h exhibited significant protective activities of 65% and 69.8%, respectively, when applied at a concentration of 500 mg/L. researchgate.netresearchgate.net Further analysis suggested that these derivatives could act by regulating the phenylpropanoid biosynthesis pathway in plants. researchgate.net

| Compound | Structural Feature | Target Application | Reported Protective Activity against TMV (at 500 mg/L) | Reference |

|---|---|---|---|---|

| 6f | trans-Methyl ferulate with oxadiazole ether | Antiviral (Plant Virus Control) | 65% | researchgate.netresearchgate.net |

| 6h | trans-Methyl ferulate with oxadiazole ether | Antiviral (Plant Virus Control) | 69.8% | researchgate.netresearchgate.net |

Prodrug Design and Development based on this compound

This compound is a key component in several prodrug strategies designed to improve the therapeutic properties of parent compounds. researchgate.net A prodrug is an inactive or less active molecule that is converted into an active drug within the body. researchgate.net

One strategy utilizes this compound itself as a prodrug for ferulic acid. mdpi.com By converting the carboxylic acid group of ferulic acid into a methyl ester, the resulting this compound becomes more lipophilic. unife.it This increased lipophilicity enhances its ability to be encapsulated into drug delivery systems like solid lipid microparticles (SLMs) and nanoemulsions, which can improve loading capacity and facilitate transport across biological barriers like the blood-brain barrier. mdpi.comunife.itmdpi.com Studies have confirmed that this compound is hydrolyzed back to the active ferulic acid in biological environments such as rat blood and liver homogenates. unife.it

A second approach involves attaching this compound as a promoiety to other active drugs. A novel series of prodrugs were synthesized by linking this compound to the anticoagulant drug dabigatran (B194492). nih.govuns.ac.id The design intended for the ester bond to be cleaved by esterases in the body, releasing both dabigatran and ferulic acid, which could potentially exert a synergistic antithrombotic effect. uns.ac.id In vivo experiments showed that one of these conjugate prodrugs, compound X-2, had a more potent inhibitory effect on venous thrombosis than the existing prodrug dabigatran etexilate. nih.gov

| Prodrug Strategy | Parent Drug / Active Moiety | Purpose of Prodrug Design | Key Finding | Reference |

|---|---|---|---|---|

| This compound as a prodrug | Ferulic Acid | Increase lipophilicity for enhanced encapsulation in delivery systems (SLMs, nanoemulsions) | Retains antioxidant/anti-inflammatory properties and can be hydrolyzed back to ferulic acid. | mdpi.comunife.itmdpi.com |

| Dabigatran-methyl ferulate conjugate | Dabigatran | Create a dual-action antithrombotic agent with potentially synergistic effects. | Compound X-2 was more potent in inhibiting venous thrombosis than dabigatran etexilate. | nih.govuns.ac.id |

Biological Activities and Pharmacological Mechanisms

Antioxidant Properties and Mechanisms

The antioxidant activity of methyl ferulate is a cornerstone of its biological function, stemming from its ability to neutralize harmful free radicals and inhibit oxidative processes. ontosight.ai This section delves into the specific mechanisms through which this compound exerts its antioxidant effects.

This compound has demonstrated significant efficacy in scavenging various types of free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cations, and hydroxyl radicals. mdpi.comresearchgate.net Its ability to donate a hydrogen atom from its phenolic hydroxyl group is central to this activity. mdpi.com

Studies comparing this compound to other ferulates have provided insights into its relative scavenging potency. In ABTS radical cation scavenging assays, the order of efficacy was found to be ferulic acid > coniferyl aldehyde ≈ iso-ferulic acid > ethyl ferulate ≈ this compound. mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov This suggests that while this compound is an effective scavenger, the presence of a free carboxylic acid group in ferulic acid enhances this particular activity. nih.gov Conversely, in a β-carotene-linoleate model system, this compound showed the strongest antioxidant activity among the tested ferulates, including ferulic acid. researchgate.net In DPPH radical scavenging assays, ferulic acid was the most potent, while this compound and coniferyl aldehyde showed similar capacities at lower concentrations; however, at higher concentrations, this compound was more effective than coniferyl aldehyde. agriculturejournals.cz

| Compound | DPPH Scavenging Activity | ABTS Scavenging Activity Ranking | β-carotene-linoleate Model System Activity |

|---|---|---|---|

| This compound | Similar to coniferyl aldehyde at low concentrations, more effective at high concentrations. agriculturejournals.cz | Lower than ferulic acid, coniferyl aldehyde, and iso-ferulic acid. mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov | Strongest among tested ferulates. researchgate.net |

| Ferulic Acid | Most potent among tested ferulates. agriculturejournals.cz | Highest among tested ferulates. mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov | Less effective than this compound. researchgate.net |

| Coniferyl Aldehyde | Similar to this compound at low concentrations, less effective at high concentrations. agriculturejournals.cz | Higher than methyl and ethyl ferulate. mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov | Data not available in the provided context. |

| Iso-ferulic Acid | No significant activity at tested concentrations. agriculturejournals.cz | Higher than methyl and ethyl ferulate. mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov | Data not available in the provided context. |

A key aspect of this compound's antioxidant action is its ability to inhibit lipid peroxidation, the oxidative degradation of lipids. ontosight.ai This process is a major source of cellular damage and is implicated in the progression of various diseases. This compound effectively prevents lipid oxidation by trapping and stabilizing lipid peroxyl radicals, which are generated during the radical chain oxidation of lipids. rsc.org In studies using a bulk oil system, this compound exhibited strong antioxidant activity, similar to that of ferulic acid and coniferyl aldehyde. mdpi.comdntb.gov.ua

The antioxidant efficacy of ferulates is intrinsically linked to their chemical structure. mdpi.com The presence and position of functional groups on the molecule significantly influence its ability to donate a hydrogen atom and stabilize the resulting radical. The phenolic hydroxyl group is paramount to the antioxidant activity. researchgate.net

Esterification of the carboxylic acid group of ferulic acid to form this compound alters its lipophilicity and, consequently, its antioxidant behavior in different systems. mdpi.com While ferulic acid, with its free carboxylic acid, shows superior activity in some aqueous-phase assays like ABTS, this compound can be more effective in lipid-based systems. mdpi.comresearchgate.net The methoxy (B1213986) group on the aromatic ring also plays a role in stabilizing the phenoxyl radical formed after hydrogen donation. Studies have shown that the arrangement of the hydroxyl and methoxy groups on the ring, as seen in the comparison between ferulic acid and its isomer iso-ferulic acid, impacts antioxidant strength. nih.gov

When this compound scavenges radicals, it is converted into a ferulate radical itself. acs.org This radical can then participate in termination reactions, effectively ending the oxidative chain reaction. One identified mechanism involves the reaction of the ferulate radical with a lipid peroxyl radical. acs.orgnih.gov Specifically, a radical scavenging reaction occurs at the 3'-position of the ferulate radical, which then couples with peroxyl radicals of lipids like ethyl linoleate. nih.govresearchgate.netscite.ai This process leads to the formation of stable tricyclic peroxide products through an intramolecular Diels-Alder reaction. nih.govresearchgate.netscite.ai Another termination pathway involves the dimerization of ferulate radicals. A reaction between the 5'-position of one ferulate radical and the 2-position of another can form a dimer with a dihydrobenzofuran structure, terminating the radical chain. jst.go.jp

Structure-Activity Relationships in Antioxidant Efficacy

Anti-inflammatory Effects and Molecular Pathways

In addition to its antioxidant properties, this compound demonstrates notable anti-inflammatory activity. ontosight.aimedchemexpress.com It modulates key inflammatory pathways, reducing the expression and production of pro-inflammatory mediators.

Modulation of MAPK Signaling Pathway (p38 and JNK)

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting p38 and c-Jun N-terminal kinase (JNK). In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a clear reduction in the phosphorylation of both p38 and JNK. researchgate.netnih.gov This inhibition of phosphorylation is a key mechanism underlying the compound's anti-inflammatory effects. researchgate.netnih.govchemfaces.com By blocking the activation of p38 and JNK, this compound can interfere with downstream inflammatory processes. chemsrc.commedchemexpress.com Research indicates that this compound, at a concentration of 25 µg/mL, effectively inhibits the expression of cyclooxygenase-2 (COX-2) and blocks the phosphorylation of p38 and JNK in primary bone marrow-derived macrophages. chemsrc.commedchemexpress.com

Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ)

A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines. Studies have demonstrated that this compound strongly inhibits the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) from macrophages stimulated with LPS. researchgate.netnih.govchemfaces.com This suppression was observed at concentrations ranging from 5 to 25 µg/mL. chemsrc.commedchemexpress.com Notably, while effectively reducing these pro-inflammatory cytokines by at least 50%, this compound did not affect the levels of the anti-inflammatory cytokine IL-10. researchgate.net This selective action highlights its potential as a targeted anti-inflammatory agent.

Antimicrobial and Antifungal Activities

This compound exhibits a broad spectrum of antimicrobial and antifungal properties, positioning it as a compound of interest for controlling various pathogens. nih.gov

Antibacterial Effects

Research has demonstrated the antibacterial efficacy of this compound against a range of bacteria. The minimum inhibitory concentration (MIC) for this compound against Bacillus subtilis and Staphylococcus aureus has been reported to be 0.31 mg/mL. researchgate.net Other studies have investigated its activity against Escherichia coli, Bacillus cereus, and Listeria monocytogenes, with MIC values generally falling within the range of 1.2 to 20 mM. researchgate.net It has been noted that the antibacterial activity of alkyl ferulates can be influenced by the length of the alkyl chain, with some studies suggesting that longer chains may enhance efficacy. nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterium | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.31 mg/mL researchgate.net |

| Staphylococcus aureus | 0.31 mg/mL researchgate.net |

| Escherichia coli | 1.2-20 mM researchgate.net |

| Bacillus cereus | 1.2-20 mM researchgate.net |

Antifungal Effects

This compound has shown significant inhibitory effects against a variety of fungal species. It has been found to be effective against Fusarium culmorum and Saccharomyces cerevisiae, with MIC values in the range of 1.2-20 mM. researchgate.net Furthermore, it demonstrates antagonistic effects against several phytopathogens, including Phytophthora nicotianae, Botrytis cinerea, Phytophthora aphanidermatum, Phytophthora sojae, Colletotrichum lagenarium, and Fusarium oxysporum. nih.gov The median effective concentration (EC50) of this compound against P. nicotianae was found to be 67.51 µg/mL. nih.govresearchgate.net

Table 2: Antifungal Activity of this compound

| Fungus | Activity |

|---|---|

| Fusarium culmorum | MIC: 1.2-20 mM researchgate.net |

| Saccharomyces cerevisiae | MIC: 1.2-20 mM researchgate.net |

| Phytophthora nicotianae | EC50: 67.51 µg/mL nih.govresearchgate.net |

| Botrytis cinerea | Antagonistic effects observed nih.gov |

| Phytophthora aphanidermatum | Antagonistic effects observed nih.gov |

| Phytophthora sojae | Antagonistic effects observed nih.gov |

| Colletotrichum lagenarium | Antagonistic effects observed nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial action of this compound is attributed to several mechanisms. One key mechanism is the impairment of NADH dehydrogenase function. nih.gov Studies on P. nicotianae have shown that this compound treatment leads to a significant decrease in NADH dehydrogenase activity, by as much as 50%. nih.govresearchgate.net This disruption of mitochondrial complex I function results in reduced ATP synthesis and a decrease in the mitochondrial membrane potential, ultimately impeding the growth of the fungus. nih.gov

Neuroprotective Potential

This compound demonstrates promise as a neuroprotective agent, primarily through its ability to counteract oxidative stress and modulate neurotransmitter systems. medchemexpress.comnih.gov Its capacity to permeate cell membranes and cross the blood-brain barrier makes it a candidate for research in neurodegenerative disorders. medchemexpress.com

A key mechanism of this compound's neuroprotective action is its potent antioxidant activity, which helps shield neuronal cells from oxidative damage. ontosight.aimedchemexpress.com Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to the pathology of neurodegenerative diseases. binasss.sa.cr

This compound exhibits free radical scavenging capabilities, effectively reducing the levels of harmful ROS. medchemexpress.com Studies have shown that it can protect neuronal cells from toxicity induced by various stressors. For instance, its parent compound, ferulic acid, has been found to protect against H2O2-induced oxidative damage in pheochromocytoma (PC12) cells. scirp.org Research on ethyl ferulate, a similar derivative, has demonstrated its ability to inhibit apoptosis induced by amyloid-beta peptide by decreasing the release of cytochrome c and to prevent protein and lipid peroxidation. sci-hub.se This suggests that this compound likely shares similar protective mechanisms against oxidative stress in neuronal cells.

The neuroprotective effects of this compound and its parent compound, ferulic acid, extend to models of neurodegenerative disorders like Parkinson's disease. nih.govbinasss.sa.cr Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain, leading to a deficiency in the neurotransmitter dopamine (B1211576). binasss.sa.cr

While direct studies on this compound's effect on dopamine release are part of ongoing research, the neuroprotective properties of ferulic acid are well-documented in this context. Ferulic acid has been shown to protect dopaminergic neurons from toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are used to create animal models of Parkinson's disease. dovepress.com It is hypothesized that co-administration of neuroprotective compounds like ferulic acid derivatives with agents that can induce dopamine release, such as eugenol (B1671780), could be a strategic approach for preventing or treating Parkinson's disease. nih.gov The ability of this compound to be formulated for nasal administration aims to enhance its delivery to the brain, potentially increasing its efficacy in targeting neurodegenerative processes. nih.gov

Protection Against Oxidative Stress in Neuronal Cells

Antiplatelet Activity

This compound has also been investigated for its potential to inhibit platelet aggregation, a key process in the formation of blood clots (thrombosis). uns.ac.idresearchgate.net Excessive platelet aggregation can lead to serious cardiovascular events. researchgate.net

Research indicates that this compound can inhibit platelet aggregation. mdpi.com One of the mechanisms underlying this effect is the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis. nih.govdntb.gov.ua TXA2 is a potent promoter of platelet aggregation. scispace.com By reducing the production of TXA2, this compound can decrease the likelihood of platelet clumping. Studies on its parent compound, sodium ferulate, have shown it to be an inhibitor of thromboxane A2 synthetase. dntb.gov.ua this compound's increased lipophilicity compared to ferulic acid may enhance its ability to enter platelets and exert its inhibitory effects. researchgate.net

The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation. uns.ac.id When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it triggers a cascade of events that leads to platelet aggregation. researchgate.net Ferulic acid has been reported to indirectly inhibit the P2Y12 receptor. uns.ac.idresearchgate.net In silico studies, which use computer simulations to predict interactions, have shown that this compound has a lower MolDock Score for the P2Y12 receptor compared to ferulic acid, suggesting a stronger potential interaction. uns.ac.id This indicates that this compound may be a more potent inhibitor of the P2Y12 receptor, thereby contributing to its antiplatelet activity. uns.ac.idresearchgate.net

Inhibition of Platelet Aggregation and Thromboxane A2 Production

Other Biological Activities

Beyond its neuroprotective and antiplatelet effects, this compound and its related compounds exhibit a range of other biological activities. These include:

Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and blocking the phosphorylation of p38 and JNK in macrophages. medchemexpress.com It can also suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. medchemexpress.com

Antimicrobial Activity: The compound has shown activity against certain bacteria and fungi, suggesting its potential as an antimicrobial agent. ontosight.ainih.gov It has been shown to inhibit the mycelial growth of Shewanella putrefaciens by disrupting the cell membrane and interfering with DNA replication. nih.gov

Anticancer Potential: Derivatives of ferulic acid are of interest in cancer research for their potential therapeutic applications. solubilityofthings.com

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Compound | Model/System | Key Findings | Reference |

|---|---|---|---|---|

| Neuroprotection | Ferulic Acid | PC12 cells | Protection against H2O2-induced oxidative damage. | scirp.org |

| Ethyl Ferulate | Cortical neurons | Inhibited amyloid-beta induced apoptosis. | sci-hub.se | |

| Ferulic Acid | MPTP mouse model | Protected dopaminergic neurons from toxicity. | dovepress.com | |

| Antiplatelet Activity | This compound | In silico (P2Y12 receptor) | Lower MolDock score than ferulic acid, suggesting stronger interaction. | uns.ac.id |

| Sodium Ferulate | Rabbit platelets | Inhibited thromboxane A2 synthetase. | dntb.gov.ua | |

| This compound | Washed rabbit platelets | Inhibited platelet aggregation induced by arachidonic acid and PAF. | mdpi.com | |

| Anti-inflammatory | This compound | Bone marrow-derived macrophages | Inhibited COX-2 expression and suppressed TNFα and IL-6. | medchemexpress.com |

| Antimicrobial | This compound | Shewanella putrefaciens | Disrupted cell membrane and interfered with DNA replication. | nih.gov |

Antitumor/Anticancer Activity

This compound, a derivative of the widely occurring natural phenolic compound ferulic acid, has been the subject of research for its potential as an anticancer agent. Studies have demonstrated its activity against various cancer cell lines, with a particular focus on its effects on human colorectal cancer.

Identified in plants such as Tamarix aucheriana, this compound has shown a dose-dependent anti-proliferative effect on human colorectal cancer cells. researchgate.netdntb.gov.uanih.gov Research on SW1116 and SW837 colorectal cancer cell lines revealed that this compound inhibits growth with half-maximal inhibitory concentrations (IC₅₀) in the millimolar range, while exhibiting non-significant cytotoxicity toward normal human fibroblast cells. researchgate.netnih.gov

The mechanism behind its anticancer activity is multifaceted. dntb.gov.ua Key findings indicate that this compound can:

Induce Cell Cycle Arrest: It halts the progression of the cell cycle in the S and G2/M phases in colorectal cancer cells. researchgate.netdntb.gov.ua

Promote Apoptosis: The compound induces programmed cell death (apoptosis) through the upregulation of pro-apoptotic proteins (like Bax, Bad, and various caspases) and the downregulation of anti-apoptotic proteins (such as Bcl-2 and c-IAPs). researchgate.netdntb.gov.ua

Generate Reactive Oxygen Species (ROS): It stimulates the production of ROS within cancer cells, which can lead to cellular damage and death. dntb.gov.ua

Inhibit Key Cellular Pathways: this compound has been found to inhibit the DNA-binding activity of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a crucial role in cancer cell proliferation and survival. researchgate.netdntb.gov.ua It also inhibits certain proteolytic activities of the proteasome, a cellular machinery that degrades proteins and is often dysregulated in cancer. dntb.gov.ua

Suppress Cancer Cell Invasion: The compound has been shown to reduce the invasive capabilities of colorectal cancer cells in vitro. dntb.gov.ua

Furthermore, early research has suggested potential antitumor activity against liver and breast cancer models, warranting further investigation into its efficacy across different cancer types. nih.gov

Table 1: In Vitro Anticancer Activity of this compound on Human Colorectal Cancer Cells

| Cell Line | Cancer Type | IC₅₀ Value (mM) | Reference |

|---|---|---|---|

| SW1116 | Colorectal Carcinoma | 1.73 | researchgate.netnih.gov |

| SW837 | Colorectal Carcinoma | 1.9 | researchgate.netnih.gov |

Tyrosinase-Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for agents used in cosmetics for skin lightening and for treating hyperpigmentation disorders. The parent compound, ferulic acid, is known to be a tyrosinase inhibitor, with a reported IC₅₀ value of 750 µM against human tyrosinase. semanticscholar.org Its inhibitory mechanism is believed to involve its ability to chelate the copper ions within the enzyme's active site. ekb.eg

Research into the derivatives of ferulic acid has been conducted to find more potent inhibitors. However, studies comparing the effects of methyl esters of phenolic acids on melanin synthesis have suggested that this compound is less potent than other related compounds. For instance, methyl p-coumarate was found to be a more potent inhibitor of melanin synthesis than this compound in B16 mouse melanoma cells. This suggests that esterification of the carboxyl group in ferulic acid does not necessarily enhance its tyrosinase-inhibitory activity and may, in fact, reduce it compared to other structural analogs. semanticscholar.org

Angiotensin Converting Enzyme (ACE)-Inhibitory Activity

The Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a primary strategy for the treatment of hypertension. Research has shown that ferulic acid, the parent compound of this compound, possesses ACE-inhibitory activity both in vitro and in vivo. nih.govfrontiersin.org

However, direct and conclusive evidence for the ACE-inhibitory activity of this compound is limited in the scientific literature. In a study that isolated various compounds from corn bran, including trans-ferulic acid methyl ester, the focus of the findings was on different activities. researchgate.net While the study's aim was to identify compounds with antioxidant and ACE-inhibitory properties, it specifically highlighted another isolated compound, Graminones B, for its potent ACE inhibition. In contrast, trans-ferulic acid methyl ester was noted for its strong radical-scavenging (antioxidant) activity. researchgate.net This suggests that under the tested conditions, the ACE-inhibitory effect of this compound was not as significant as its antioxidant capacity or the ACE-inhibitory action of other co-isolated compounds.

Antiviral Activity (e.g., against plant viruses like CMV, PMMoV, TSWV)

While ferulic acid itself has shown some antiviral properties, recent research has focused on synthesizing derivatives of this compound to enhance this activity, particularly against plant pathogenic viruses. researchgate.netfrontiersin.orgresearchgate.net These studies aim to develop new agents to protect crops from diseases caused by viruses such as Cucumber Mosaic Virus (CMV), Pepper Mild Mottle Virus (PMMoV), and Tomato Spotted Wilt Virus (TSWV). researchgate.netacs.org

A series of novel cyclized derivatives of ferulic acid and derivatives of trans-methyl ferulate have been synthesized and evaluated. One study reported on a series of trans-methyl ferulate derivatives that incorporated an oxadiazole ether moiety, which were found to be effective against Tobacco Mosaic Virus (TMV). researchgate.net

Subsequent research on other derivatives demonstrated significant protective activities against multiple viruses. acs.org Notably, a specific cyclized ferulic acid derivative, identified as compound 5e in the study, showed excellent protective activities against CMV, PMMoV, and TSWV. Its efficacy, measured by EC₅₀ values, was markedly superior to that of its parent compound, trans-ferulic acid, and other established antiviral agents like ningnanmycin (B12329754) and dufulin. researchgate.netacs.orgresearchgate.net The proposed mechanism for these derivatives involves the activation of the host plant's own defense systems, including the enhancement of photosynthesis-related gene expression and the promotion of defense molecule accumulation to resist viral infection. researchgate.net

Table 2: Protective Activity of a Ferulic Acid Derivative (Compound 5e) Against Plant Viruses

| Virus | Compound 5e (EC₅₀ µg/mL) | trans-Ferulic Acid (EC₅₀ µg/mL) | Ningnanmycin (EC₅₀ µg/mL) | Reference |

|---|---|---|---|---|

| Cucumber Mosaic Virus (CMV) | 167.2 | 581.7 | 264.3 | researchgate.netacs.org |

| Pepper Mild Mottle Virus (PMMoV) | 102.5 | 611.2 | 282.5 | researchgate.netacs.org |

| Tomato Spotted Wilt Virus (TSWV) | 145.8 | 615.4 | 276.5 | researchgate.netacs.org |

Molecular Interactions and Pharmacokinetics

Binding Affinity and Interactions with Biological Macromolecules

Methyl ferulate demonstrates a notable ability to interact with biological macromolecules, a key aspect of its journey through the body. nih.gov Its binding to transport proteins like human serum albumin (HSA) is a significant determinant of its distribution and bioavailability. mdpi.com

Human Serum Albumin (HSA) is a primary transport protein in the blood, and its interaction with exogenous compounds like this compound (MF) is of significant interest. mdpi.com Studies have shown that this compound binds to HSA with a medium affinity. researchgate.netrsc.orgresearchgate.net The binding constant (K_a) for this interaction has been determined to be 1.298 × 10³ M⁻¹, indicating a stable but reversible complex. nih.govrsc.org This binding is primarily driven by static quenching mechanisms. researchgate.net

The primary forces governing the interaction between this compound and HSA are hydrophobic interactions. researchgate.netsmolecule.com These interactions occur between the nonpolar parts of the this compound molecule and the hydrophobic pockets within the HSA protein structure. rsc.org The aromatic ring of this compound, in particular, plays a crucial role in establishing these connections within the binding site. researchgate.netrsc.org Molecular simulations have identified specific amino acid residues within HSA that interact with this compound through hydrophobic forces. rsc.org

The binding of this compound to HSA induces noticeable changes in the protein's intrinsic fluorescence. smolecule.com When this compound is introduced, the fluorescence intensity of HSA decreases in a concentration-dependent manner. nih.gov This phenomenon, known as fluorescence quenching, occurs through a static mechanism. researchgate.net

Furthermore, the interaction causes a significant red shift in the maximum emission wavelength of HSA, recorded at 24 nm (from 337.07 nm to 361.07 nm). nih.gov This shift indicates that the binding event alters the microenvironment around the tryptophan residues (the primary fluorophores) of HSA, making it more polar and exposing the chromophore more to the solvent. nih.gov

Fluorescence Emission Changes of HSA upon Binding with this compound

| Parameter | Observation | Interpretation |

|---|---|---|

| Fluorescence Intensity | Decreases with increasing MF concentration | Static quenching due to complex formation |

| Maximum Emission Wavelength (λmax) | Red shift of 24 nm (337.07 nm → 361.07 nm) | Chromophore is in a more polar environment |

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) has been employed to map the specific parts of the this compound molecule that interact with HSA. researchgate.netrsc.org This technique identifies the binding epitope by observing which protons of the ligand receive saturation transfer from the protein. nih.gov

The results show that the aromatic ring of this compound is a key contributor to the binding interaction. researchgate.netrsc.orgresearchgate.net Protons designated H1–6 on the aromatic ring and the H8 proton showed a medium affinity for binding to HSA. nih.govresearchgate.net The relative intensities of the STD signals provide a quantitative measure of each proton's proximity to the HSA surface. researchgate.net

Relative STD Signal Intensities for this compound Protons Interacting with HSA

A higher percentage indicates a stronger interaction with HSA.

| Proton | Relative STD Intensity |

|---|---|

| H4 | >90% (Strongest Interaction) |

| H5 | >90% (Strongest Interaction) |

| H2 | 80-90% |

| H1 | 80-90% |

| H8 | <80% |

| H3 | <80% |

| H6 | <80% |

Data adapted from binding epitope mapping studies. researchgate.net

To identify the specific binding location of this compound on HSA, site-marker displacement experiments have been conducted using STD-NMR. researchgate.net These experiments use known ligands that bind to specific sites on HSA (like Site I, the warfarin-binding site, or Site II, the diazepam-binding site) to see if they compete with this compound. nih.gov The results of these experiments revealed that this compound preferentially binds to Site II of HSA. researchgate.netrsc.orgresearchgate.net This binding occurs without significantly altering the basic protein skeleton of HSA. nih.govrsc.org

Human Serum Albumin (HSA) Binding and Mechanism

Binding Epitope Mapping (NMR)

Computational Studies and Molecular Docking

Computational methods, including molecular docking, have been used to complement experimental findings and provide a more detailed view of the interaction between this compound and HSA. researchgate.netsmolecule.com These simulations confirm the experimental results that this compound prefers to bind within Site II of HSA, which is located in subdomain IIIA of the protein. nih.govrsc.org

The docking studies calculated the binding energy for the most stable conformation of the this compound-HSA complex to be 7.12 kcal mol⁻¹. nih.gov This value indicates a spontaneous and favorable binding process. Molecular docking models visually represent the interaction, showing the this compound molecule situated within the binding pocket of subdomain IIIA, consistent with site-marker experiments. nih.govrsc.org These computational approaches are valuable for confirming binding sites and understanding the stability of the ligand-protein complex. nih.govnih.gov

Enzyme Interaction Studies

Computational and experimental studies have explored the interaction of this compound with various enzymes. Molecular docking simulations suggest that this compound can interact with the active sites of several enzymes, indicating its potential to modulate metabolic pathways. smolecule.com

For instance, studies have investigated its interaction with the main protease (Mpro) of SARS-CoV-2. Docking simulations predicted a binding energy of -5.73 kcal/mol, with interactions primarily around the catalytic dyad residues Gly143, Ser144, and Cys145. mdpi.com Another study using AutoDock 4.2 calculated a comparable binding energy of -5.19 kcal/mol, with predicted hydrogen bond formations with residues Thr190 and Gln192. mdpi.com

Furthermore, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and block the phosphorylation of p38 and JNK in primary bone marrow-derived macrophages. medchemexpress.comchemsrc.com The interaction of this compound with cell wall peroxidases (POXs) has also been studied. The oxidation of this compound by POXs in the presence of hydrogen peroxide can be modified by other plant secondary metabolites, which can interact with the enzyme's active site or act as radical scavengers. nih.gov

Feruloyl esterases (FAEs) are another class of enzymes that interact with this compound. These enzymes, found in various microorganisms, can catalyze the hydrolysis of the ester bond in this compound. frontiersin.org The structure of feruloyl esterase from Lentilactobacillus buchneri has been modeled to understand the docking of this compound at the active site. chalmers.se

Protein Binding Mode Analysis

The interaction of this compound with proteins, particularly human serum albumin (HSA), has been a subject of investigation to understand its transport and distribution in the body. Saturation transfer difference NMR (STD-NMR) studies have revealed that all protons of this compound interact with HSA with a medium affinity, with a calculated association constant (Ka) of 1.298 × 10³ M⁻¹. researchgate.net

Binding epitope mapping from these studies indicated that the aromatic ring of this compound plays a crucial role in the interaction with HSA. researchgate.net Further experiments using site-marker displacement and circular dichroism spectroscopy have shown that this compound preferentially binds to site II of HSA without causing significant alterations to the protein's basic structure. researchgate.net Molecular dynamics simulations have also been employed to study the interaction between this compound and proteins like HSA and lysozyme, revealing that the binding is primarily driven by hydrophobic interactions and hydrogen bonding, which can alter the protein's conformation and hydrophilicity. nih.gov

Metabolism and Bioavailability

The metabolism and bioavailability of this compound are critical aspects of its pharmacokinetic profile. Its ability to act as a prodrug and its permeability across biological membranes are key determinants of its potential efficacy.

Hydrolysis to Ferulic Acid (Prodrug Behavior)

This compound is recognized as a prodrug of ferulic acid, meaning it can be converted into the active form, ferulic acid, within the body. researchgate.netnih.govunife.it This conversion is primarily achieved through hydrolysis. Studies have demonstrated that this compound is hydrolyzed to ferulic acid in rat whole blood and liver homogenate. nih.govunife.it The half-life of this compound in rat whole blood has been determined to be 92.4 ± 3.4 minutes, following pseudo-first-order kinetics. researchgate.net In another study, the half-life in rat whole blood was found to be 20.15 ± 0.75 minutes, while in human whole blood and rat liver homogenates, the half-lives were 193.64 ± 20.93 minutes and 3.94 ± 0.33 minutes, respectively. mdpi.com This prodrug strategy can enhance the encapsulation of the compound in delivery systems. mdpi.com

Microbial Metabolism (e.g., by Lactobacillus buchneri)

Certain microorganisms, particularly those found in the gut and in silage, can metabolize this compound. Lactobacillus buchneri, a species known for producing feruloyl esterase (FAE), is capable of hydrolyzing this compound to release ferulic acid. frontiersin.orgmdpi.comresearchgate.net This de-esterification activity is not repressed by the presence of glucose, suggesting that L. buchneri can effectively break down this compound even when other readily available substrates are present. nih.gov Other lactic acid bacteria, such as Lactobacillus acidophilus, have also been shown to possess FAE activity, using this compound as a substrate to produce free ferulic acid. actapol.net Human gut microbiota can also demethylate this compound to ferulic acid, which is then further metabolized. researchgate.net

Cell Permeability and Brain Permeability

A significant characteristic of this compound is its ability to permeate cell membranes and cross the blood-brain barrier. medchemexpress.comchemsrc.comnih.govmedchemexpress.comglpbio.com This property is attributed to its chemical structure, which is more lipophilic than its parent compound, ferulic acid. smolecule.com The ability to enter the brain is a crucial factor for its potential application in neurodegenerative disorders. medchemexpress.comchemsrc.com However, following intravenous administration, the ability of this compound to permeate into the cerebrospinal fluid (CSF) has been observed to be negligible compared to other compounds like eugenol (B1671780), with a plasma half-life of 10.08 ± 0.37 minutes. mdpi.com

Excretion and Elimination Pathways

Information specifically detailing the excretion and elimination pathways of this compound is limited in the provided search results. However, the metabolism of its parent compound, ferulic acid, offers some insight. Ferulic acid and its metabolites are primarily excreted through the urine. scielo.br Studies in rats have shown that a small percentage of ingested ferulic acid may also be excreted through bile. scielo.br The elimination rate of ferulic acid can be influenced by its chemical form. scielo.br Given that this compound is hydrolyzed to ferulic acid, it is plausible that its elimination follows similar pathways, though further research is needed for confirmation.

Research Methodologies and Analytical Techniques in Methyl Ferulate Studies

In Vitro Assay Systems

In vitro assays are fundamental in the preliminary assessment of methyl ferulate's biological effects. These controlled laboratory experiments utilize isolated cells, enzymes, and chemical systems to observe the direct interactions and effects of the compound.

Cell-based assays are critical for understanding how this compound affects cellular functions, viability, and responses to stimuli.

Macrophage Cells : The anti-inflammatory properties of this compound have been extensively studied using macrophage cell lines, such as primary bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells. tandfonline.commedchemexpress.com In these assays, macrophages are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Research has shown that this compound, at concentrations between 5 and 25 µg/mL, can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). nih.gov Furthermore, it has been observed to inhibit the generation of nitric oxide (NO) in these activated macrophage cells. nih.govresearchgate.net Cell viability assays are also conducted on these cell lines to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. tandfonline.com

Human Red Blood Cells (RBCs) : Human red blood cells are utilized in hemolytic activity assays to assess the cytolytic potential of this compound, which is a measure of its toxicity. researchgate.net These assays are detailed further in section 6.1.5.

RPMI 2650 Cells : The human nasal septum carcinoma cell line, RPMI 2650, which serves as an in vitro model for the respiratory mucosa, has been used in uptake studies. One study investigated the cellular uptake of a nanoemulsion formulation containing this compound and eugenol (B1671780). The findings indicated that the nanoemulsion carrier increased the uptake of the encapsulated compounds by the mucosal cells, demonstrating the utility of this cell line in pharmacokinetic and drug delivery research.

Biochemical assays that measure the inhibition or modulation of specific enzyme activities are key to pinpointing the molecular targets of this compound.

Cyclooxygenase-2 (COX-2), p38 Mitogen-Activated Protein Kinase (p38), and c-Jun N-terminal Kinase (JNK) : The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways. Studies using Western blot analysis in macrophage cells have demonstrated that this compound can inhibit the expression of the COX-2 enzyme, a key player in the inflammatory cascade. tandfonline.commedchemexpress.com Furthermore, it has been shown to block the phosphorylation, and thus the activation, of p38 and JNK, which are critical kinases in the mitogen-activated protein kinase (MAPK) signaling pathway that regulates inflammation. tandfonline.comnih.govnih.gov

NADH Dehydrogenase : The effect of this compound on mitochondrial function has been investigated through NADH dehydrogenase activity assays. In a study involving the plant pathogen Phytophthora nicotianae, this compound treatment led to a significant decrease in NADH dehydrogenase activity. dojindo.com This impairment of mitochondrial complex I function was associated with reduced ATP synthesis and suggests a potential mechanism for its antifungal properties. dojindo.com

Tyrosinase : Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. While this compound was identified as a component in a plant extract from Prunus cerasoides, its direct inhibitory activity on tyrosinase was not specified in that particular study. However, other research on derivatives of the parent compound, ferulic acid, has explored their tyrosinase-inhibitory potential. tandfonline.com For example, certain 4-O-[N-(carbobenzyloxy)aminoacyl]ferulic acid derivatives have shown stronger tyrosinase-inhibitory activity than ferulic acid itself. tandfonline.com

Angiotensin-Converting Enzyme (ACE) : ACE is a central enzyme in the regulation of blood pressure, making it a target for antihypertensive drugs. Research into the ACE-inhibitory activities of ferulic acid derivatives has been conducted. tandfonline.com Specifically, various feruloylamino acid derivatives have been synthesized and evaluated, though direct data on this compound's ACE inhibitory capacity from these studies is not specified. tandfonline.com

The antioxidant potential of this compound is commonly evaluated using a panel of radical scavenging assays. These tests measure the compound's ability to neutralize stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. Ferulic acid has been shown to be a more potent DPPH scavenger than this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : The ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation (ABTS•+). In comparative studies, the ability of ferulates to scavenge ABTS radicals was found to be in the order of ferulic acid > coniferyl aldehyde ≈ iso-ferulic acid > ethyl ferulate ≈ this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Similar to the ABTS assay results, ferulic acid, iso-ferulic acid, and coniferyl aldehyde demonstrated higher FRAP values compared to this compound and ethyl ferulate.

The antiplatelet activity of this compound has been investigated to assess its potential as an antithrombotic agent. These assays measure the effect of the compound on blood clotting processes.

Clotting Time : This assay measures the time it takes for a clot to form in a sample of blood after the addition of a substance. A study investigating the antiplatelet activity of this compound found that it significantly prolonged the clotting time. The clotting time for this compound was recorded at 265 seconds.

Bleeding Time : This in vivo assay measures the time it takes for bleeding to stop after a standardized small incision is made. Research has shown that this compound can prolong the bleeding time, with a recorded time of 175 seconds, indicating an antiplatelet effect. This effect was found to be more potent than that of its parent compound, ferulic acid.

Table 1: Antiplatelet Activity of this compound

| Assay | Result (seconds) | Reference Compound |

|---|---|---|

| Clotting Time | 265 | Ferulic Acid |

| Bleeding Time | 175 | Ferulic Acid |

Hemolytic assays are conducted to determine the cytotoxicity of a compound towards red blood cells (RBCs). researchgate.net The assay involves incubating the test compound with a suspension of washed human RBCs. The amount of hemoglobin released, measured spectrophotometrically, indicates the degree of hemolysis. Compounds causing less than 10% hemolysis are generally considered non-hemolytic.

Studies on this compound have shown concentration-dependent hemolytic activity. At concentrations up to 20 mg/ml, this compound produced between 10-15% hemolysis. researchgate.net However, at higher concentrations of 40 and 80 mg/ml, the hemolysis increased significantly to 50-85%. researchgate.net

Table 2: Hemolytic Activity of this compound on Human Red Blood Cells

| Concentration (mg/ml) | % Hemolysis |

|---|---|

| ≤ 20 | 10 - 15% |

| 40 | ~50% |

| 80 | ~85% |

The Ames assay is a widely used method to assess the mutagenic potential of a chemical compound. researchgate.net The test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A positive result (mutagenicity) is indicated if the substance causes the bacteria to revert to a state where they can synthesize their own histidine.

This compound has been evaluated for its mutagenic potential using the Ames assay with S. typhimurium strains TA98 and TA100. researchgate.net The results from these studies indicated that this compound is non-mutagenic, as the number of revertant colonies was not significantly higher than the background control values. researchgate.net

Hemolytic Activity Assays

In Vivo Animal Models

In vivo animal models are indispensable for understanding the physiological and toxicological effects of this compound in a living system. These models allow for the assessment of the compound's safety profile, its efficacy in disease states, and its pharmacokinetic properties.

Toxicological assessments are crucial for establishing the safety of this compound. The brine shrimp lethality bioassay (BSLB) is a common preliminary test to determine cytotoxicity. In one such study, the lethal concentration 50% (LC50), the concentration required to kill half of the brine shrimp population, was determined for this compound. nih.govtandfonline.com This assay provides an initial indication of the compound's potential toxicity.